molecular formula C23H25N3O3 B11314689 1-(Azepan-1-yl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11314689
M. Wt: 391.5 g/mol
InChI Key: SROSCPGUOQITJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(AZEPAN-1-YL)-2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a unique combination of an azepane ring, a phenoxy group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution reaction where the oxadiazole derivative reacts with a phenol derivative.

    Incorporation of the azepane ring: The final step involves the reaction of the intermediate with azepane under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(AZEPAN-1-YL)-2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole moiety is known for its ability to form hydrogen bonds and interact with biological macromolecules, which could be crucial for its biological effects.

Comparison with Similar Compounds

  • 1-(AZEPAN-1-YL)-2-{[(4-METHYLPHENYL)METHYL]AMINO}ETHAN-1-ONE
  • 1-(AZEPAN-1-YL)-2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]ETHAN-1-ONE

Comparison: Compared to similar compounds, 1-(AZEPAN-1-YL)-2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C23H25N3O3/c1-17-10-12-18(13-11-17)23-24-22(25-29-23)19-8-4-5-9-20(19)28-16-21(27)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-16H2,1H3

InChI Key

SROSCPGUOQITJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.